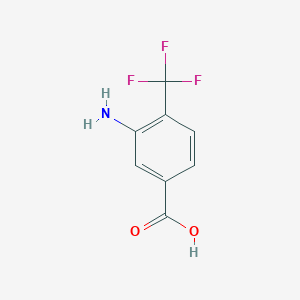

3-Amino-4-(trifluoromethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12/h1-3H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYKHFGOJJKVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125483-00-3 | |

| Record name | 3-Amino-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-4-(trifluoromethyl)benzoic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 3-Amino-4-(trifluoromethyl)benzoic acid

Introduction

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structural motifs, featuring an aminobenzoic acid core functionalized with a highly electronegative trifluoromethyl (CF₃) group, make it a valuable building block for the synthesis of novel pharmaceutical agents and advanced materials. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this compound a key intermediate in drug discovery pipelines.[1] This guide provides a comprehensive overview of its core physical properties, experimental determination protocols, and structural characteristics, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Core Physical and Chemical Properties

The physical properties of this compound are fundamental to its application in synthesis, formulation, and biological screening. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 125483-00-3 | [2][3] |

| Molecular Formula | C₈H₆F₃NO₂ | [1][2][3][4] |

| Molecular Weight | 205.13 - 205.14 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline powder or solid.[1] | [1] |

| Melting Point | 203-205 °C | [2][4] |

| Boiling Point | 325.4 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, ether, chloroform, DMSO, and Methanol.[1][5] | [1][5] |

Structural Information and Identifiers

The arrangement of functional groups in this compound is crucial to its chemical behavior.

-

IUPAC Name : this compound

-

Structure :

-

SMILES : C1=CC(=C(C=C1C(=O)O)N)C(F)(F)F[6]

-

InChI : InChI=1S/C8H6F3NO2/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12/h1-3H,12H2,(H,13,14)[2][6]

The structure features a benzene ring substituted with a carboxylic acid group (-COOH), an amino group (-NH₂), and a trifluoromethyl group (-CF₃). The relative positions of these groups (amino at position 3 and trifluoromethyl at position 4) influence the molecule's electronic properties, acidity, and basicity.

Structure-Property Relationship Diagram

The following diagram illustrates the key structural features of this compound and their influence on its fundamental physical properties.

Caption: Relationship between functional groups and physical properties.

Experimental Protocol: Melting Point Determination

The melting point is a critical parameter for assessing the purity of a crystalline solid. The following protocol describes a standard method for its determination using a digital melting point apparatus.

Objective: To accurately determine the melting point range of a sample of this compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., Mel-Temp® or similar)

-

Spatula

-

Mortar and pestle (optional, for grinding)

Methodology:

-

Sample Preparation:

-

Rationale: A finely powdered, dry sample ensures uniform heat transfer and efficient packing in the capillary tube.

-

Procedure: Place a small amount of the crystalline sample on a clean, dry watch glass. If the crystals are large, gently grind them into a fine powder using a mortar and pestle. Ensure the sample is completely dry.

-

-

Capillary Tube Loading:

-

Rationale: Proper loading is crucial for accurate observation. An overloaded tube will result in a broad melting range, while an underloaded one may be difficult to see.

-

Procedure: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will enter the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down. Repeat until the sample column is approximately 2-3 mm high.

-

-

Apparatus Setup and Measurement:

-

Rationale: A slow ramp rate near the expected melting point is essential for accurately observing the onset and completion of melting.

-

Procedure:

-

Insert the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to a rapid heating rate (e.g., 10-15 °C/min) to approach the expected melting point of ~203 °C.[2][4]

-

When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C/min.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Continue heating and record the temperature at which the entire sample becomes a clear liquid (completion of melting).

-

The two recorded temperatures constitute the melting point range.

-

-

-

Validation and Interpretation:

-

Rationale: A sharp melting range (e.g., 1-2 °C) is indicative of a high-purity compound. Impurities typically depress and broaden the melting range.

-

Procedure: A pure sample of this compound should melt within the range of 203-205 °C.[2][4] If the observed range is significantly lower or broader, the sample may contain impurities.

-

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[2]

-

Precautionary Measures: Use in a well-ventilated area.[7][8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][7] Avoid inhaling dust or aerosols.[1]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][7] Keep the container tightly sealed.

Conclusion

This compound is a well-defined crystalline solid with distinct physical properties that are critical for its use in scientific research and development. Its high melting point suggests a stable crystal lattice, and its solubility profile is characteristic of a molecule with both polar (amino, carboxyl) and nonpolar (trifluoromethyl-substituted benzene ring) regions. Understanding these fundamental properties is the first step toward its effective application in the synthesis of complex, high-value molecules for the pharmaceutical industry and beyond.

References

- This compound - ChemBK. (2024). ChemBK. [Link]

- 4-Amino-3-(trifluoromethyl)benzoic acid | C8H6F3NO2 | CID 3254286. (n.d.). PubChem. [Link]

- Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides. (n.d.). Angewandte Chemie. [Link]

- This compound - Amerigo Scientific. (n.d.). Amerigo Scientific. [Link]

- 3-Fluoro-4-(trifluoromethyl)benzoic acid, 98%. (n.d.). Ottokemi. [Link]

- This compound (C8H6F3NO2). (n.d.). PubChemLite. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 125483-00-3 [sigmaaldrich.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. 4-Amino-3-(Trifluoromethyl)Benzoic Acid 3-Trifluoromethyl-4-Aminobenzoic Acid CAS#: 400-76-0 [m.chemicalbook.com]

- 6. PubChemLite - this compound (C8H6F3NO2) [pubchemlite.lcsb.uni.lu]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Amino-4-(trifluoromethyl)benzoic acid

This guide provides a comprehensive technical overview of 3-Amino-4-(trifluoromethyl)benzoic acid (CAS No. 368-77-4), a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's unique properties, synthesis, and critical applications, offering field-proven insights into its utility.

Introduction: The Strategic Importance of Fluorinated Scaffolds

In contemporary drug design, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the pharmacological profile of lead compounds.[1][2][3] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's physicochemical properties.[4][5] this compound stands out as a trifunctional aromatic scaffold, presenting chemists with an amine, a carboxylic acid, and a trifluoromethyl group. This unique arrangement offers versatile handles for synthetic elaboration while embedding the influential -CF3 moiety.

The strong electron-withdrawing nature of the -CF3 group profoundly alters the electronic properties of the aromatic ring.[4][6] This modification can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the pKa of adjacent functional groups, thereby influencing drug-receptor interactions.[1][4][5] Consequently, this compound is not merely an intermediate; it is a strategic component for developing new chemical entities (NCEs) with enhanced efficacy, stability, and pharmacokinetic profiles.[1][2]

Physicochemical Properties and Structural Analysis

This compound typically appears as a white or off-white crystalline solid.[7] A summary of its key properties is provided below.

| Property | Value | Source |

| Molecular Formula | C8H6F3NO2 | [7] |

| Molecular Weight | 205.13 g/mol | |

| Melting Point | ~170-172 °C | [7] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | [7] |

| CAS Number | 368-77-4 | [8][9] |

Chemical Structure Diagram

The structural arrangement of the functional groups is critical to the molecule's reactivity and utility.

Caption: Chemical structure of this compound.

Synthesis and Purification Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and illustrative synthetic route starts from a nitrated precursor, followed by a reduction step.

Exemplary Synthesis Protocol: Reduction of 4-Nitro-3-(trifluoromethyl)benzoic Acid

This protocol describes a standard laboratory-scale synthesis. The choice of a palladium on carbon (Pd/C) catalyst is driven by its high efficiency and selectivity for the reduction of nitro groups in the presence of other reducible functionalities under hydrogenation conditions.

Step 1: Dissolution

-

Dissolve 4-nitro-3-(trifluoromethyl)benzoic acid (1 equivalent) in a suitable solvent, such as methanol, at room temperature in a flask appropriate for hydrogenation.

Step 2: Catalyst Addition

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution. The catalyst loading is typically around 5-10 mol% relative to the substrate.

Step 3: Hydrogenation

-

Seal the reaction vessel and purge with hydrogen gas. Maintain a positive hydrogen atmosphere (e.g., using a balloon) and stir the mixture vigorously overnight at room temperature.

-

Causality: The palladium surface catalyzes the addition of hydrogen across the nitro group, reducing it to an amine. Vigorous stirring ensures efficient contact between the substrate, catalyst, and hydrogen gas.

Step 4: Reaction Monitoring & Work-up

-

Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Self-Validation: The removal of the solid catalyst is a critical step. Incomplete filtration can lead to product contamination with palladium, which can be problematic for downstream applications.

Step 5: Isolation and Purification

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

The resulting solid, this compound, can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.[10]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Key Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a highly valuable building block for creating complex molecules, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

Case Study: Synthesis of Niflumic Acid

A prominent application is its use as a key precursor in the synthesis of Niflumic acid, an inhibitor of cyclooxygenase-2 (COX-2).[11][12][13] The synthesis involves a coupling reaction, typically a Buchwald-Hartwig or Ullmann condensation, between this compound and a pyridine derivative.

-

Mechanism: The amino group of the benzoic acid derivative acts as a nucleophile, displacing a halogen on the pyridine ring (e.g., 2-chloronicotinic acid). This reaction forms a new carbon-nitrogen bond, linking the two aromatic systems.

-

Significance: This application perfectly illustrates the utility of the compound's structure. The amino group provides the reactive site for coupling, while the carboxylic acid and the -CF3 group are incorporated into the final drug scaffold, where they are crucial for its biological activity and pharmacokinetic properties.

Role as a Versatile Synthetic Intermediate

Beyond specific drugs, this compound is used to synthesize a wide range of research compounds and potential drug candidates.[7] Its derivatives have been explored for various therapeutic targets, leveraging the unique properties imparted by the trifluoromethyl group.[2][4][6]

Caption: Role as a building block in the synthesis of Niflumic Acid and other derivatives.

Analytical Characterization

Confirming the identity and purity of this compound is essential. Standard analytical techniques are employed for this purpose.

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons, with splitting patterns influenced by the amino, carboxylic, and trifluoromethyl substituents. The amine protons will appear as a broad singlet. |

| ¹³C NMR | The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the carboxylic acid carbon, and the carbon of the trifluoromethyl group (which will show coupling to fluorine). |

| ¹⁹F NMR | The fluorine NMR spectrum provides a definitive confirmation of the -CF3 group, typically showing a singlet at a characteristic chemical shift. |

| IR Spectroscopy | The infrared spectrum will exhibit characteristic absorption bands for the N-H stretches of the amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-F stretches from the trifluoromethyl group. |

| Mass Spectrometry | Mass spectrometry will confirm the molecular weight of the compound (205.13 g/mol ) and can provide fragmentation patterns that support the proposed structure. |

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area or a chemical fume hood.[14] Avoid inhalation of dust and contact with skin and eyes.[7][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[7][14]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7] Keep the container tightly closed.[14]

-

Toxicity: The compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Refer to the latest Safety Data Sheet (SDS) for complete hazard information.

Conclusion

This compound is a quintessential example of a modern building block in medicinal chemistry. Its strategic combination of reactive functional groups with the powerful trifluoromethyl moiety provides a robust platform for the synthesis of advanced drug candidates. Understanding its properties, synthesis, and applications allows researchers and drug development professionals to fully leverage its potential in the creation of novel therapeutics with improved pharmacological profiles.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Trifluoromethyl group - Wikipedia. Wikipedia. [Link]

- This compound - ChemBK. ChemBK. [Link]

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- 3-((4-(Trifluoromethyl)Phenyl)Amino)Benzoic Acid | C14H10F3NO2 | CID 51346826. PubChem. [Link]

- 4-Amino-3-(trifluoromethyl)benzoic acid | C8H6F3NO2 | CID 3254286 - PubChem. PubChem. [Link]

- Supporting Inform

- Exploring structural and biological insights of TEAD through rational design and synthesis of niflumic acid deriv

- Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester - PrepChem.com. PrepChem.com. [Link]

- 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem. PubChem. [Link]

- Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

- Synthesis, docking study, and structure-activity relationship of novel niflumic acid derivatives acting as anticancer agents by inhibiting VEGFR or EGFR tyrosine kinase activities. Pharmacia. [Link]

- Exploring structural and biological insights of TEAD through rational design and synthesis of niflumic acid derivatives - ResearchGate.

- 3-Fluoro-4-(trifluoromethyl)benzoic acid, 98% - Ottokemi. Ottokemi. [Link]

- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure. [Link]

- Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews. [Link]

- Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid.

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. chembk.com [chembk.com]

- 8. 3-(Trifluoromethyl)benzonitrile price,buy 3-(Trifluoromethyl)benzonitrile - chemicalbook [chemicalbook.com]

- 9. 3-(Trifluormethyl)benzonitril 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 4-Amino-3-(Trifluoromethyl)Benzoic Acid 3-Trifluoromethyl-4-Aminobenzoic Acid CAS#: 400-76-0 [m.chemicalbook.com]

- 11. Exploring structural and biological insights of TEAD through rational design and synthesis of niflumic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, docking study, and structure-activity relationship of novel niflumic acid derivatives acting as anticancer agents by inhibiting VEGFR or EGFR tyrosine kinase activities [pharmacia.pensoft.net]

- 13. researchgate.net [researchgate.net]

- 14. pfaltzandbauer.com [pfaltzandbauer.com]

An In-depth Technical Guide to 3-Amino-4-(trifluoromethyl)benzoic acid (CAS No. 125483-00-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Building Blocks in Modern Drug Discovery

The introduction of fluorine-containing moieties into molecular scaffolds represents a cornerstone of contemporary medicinal chemistry. The trifluoromethyl group (–CF3), in particular, has emerged as a privileged functional group, capable of profoundly modulating the physicochemical and pharmacological properties of bioactive molecules. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it an invaluable tool for enhancing drug efficacy, pharmacokinetic profiles, and target-binding affinity.

This technical guide is dedicated to 3-Amino-4-(trifluoromethyl)benzoic acid, a key building block that synergistically combines the versatile reactivity of an aminobenzoic acid scaffold with the unique attributes of a trifluoromethyl group. As a Senior Application Scientist, the aim of this document is to provide a comprehensive and practical resource for researchers and drug development professionals. This guide will delve into the synthesis, characterization, and strategic applications of this compound, moving beyond a mere recitation of facts to offer field-proven insights and a deep understanding of the causality behind its utility in the synthesis of next-generation therapeutics.

Physicochemical Properties and Identification

This compound is a white to off-white crystalline solid. A thorough understanding of its fundamental properties is critical for its effective use in synthesis and for ensuring purity and consistency.

| Property | Value | Source(s) |

| CAS Number | 125483-00-3 | [1][2] |

| Molecular Formula | C₈H₆F₃NO₂ | [3] |

| Molecular Weight | 205.13 g/mol | [3] |

| Melting Point | 203-205 °C | [1][3] |

| Boiling Point | 325.4 ± 42.0 °C at 760 mmHg | [3] |

| Appearance | Off-white to cream powder | [3] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, ether, and chloroform. | |

| InChI Key | RVYKHFGOJJKVNB-UHFFFAOYSA-N | [3] |

| SMILES | Nc1cc(C(=O)O)ccc1C(F)(F)F | [3] |

Synthesis and Purification: A Validated Protocol

The most prevalent and industrially viable synthetic route to this compound involves the reduction of its nitro precursor, 3-nitro-4-(trifluoromethyl)benzoic acid. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for this transformation.

Reaction Scheme

Caption: Synthesis of this compound via catalytic hydrogenation.

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials:

-

3-Nitro-4-(trifluoromethyl)benzoic acid

-

10% Palladium on carbon (50% wet)

-

Ethanol (reagent grade)

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

-

Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

-

Round-bottom flask equipped with a magnetic stir bar

Procedure:

-

Reaction Setup: In a round-bottom flask of appropriate size, dissolve 3-nitro-4-(trifluoromethyl)benzoic acid (1.0 eq) in ethanol. The concentration should be sufficient to ensure complete dissolution.

-

Inerting: Flush the flask with an inert gas (nitrogen or argon) to remove atmospheric oxygen. This is a critical step to prevent potential side reactions and ensure the safety of the hydrogenation.

-

Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% palladium on carbon (5-10 mol%). Caution: Palladium on carbon can be pyrophoric, especially when dry. Handle with care in an inert atmosphere.[4]

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and refill it with hydrogen gas. Repeat this cycle 3-5 times to ensure the inert atmosphere is completely replaced with hydrogen.[5] Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) or use a hydrogen-filled balloon for smaller-scale reactions.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the uptake of hydrogen. The disappearance of the starting material spot on the TLC plate indicates the completion of the reaction.

-

Work-up and Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium on carbon catalyst.[5] Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product. Caution: Do not allow the filter cake to dry completely, as it may be pyrophoric. Keep it wet with solvent.[4]

-

Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The crude product can be further purified by recrystallization. A suitable solvent system for recrystallization is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for this compound are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine and carboxylic acid protons. The aromatic protons will exhibit a characteristic splitting pattern based on their substitution on the benzene ring. The amine protons will likely appear as a broad singlet, and the carboxylic acid proton will be a downfield singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the carboxylic acid carbon, and the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The FTIR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | N-H | Stretching (amine) |

| 3300-2500 | O-H | Stretching (carboxylic acid) |

| 1700-1680 | C=O | Stretching (carboxylic acid) |

| 1620-1580 | C=C | Stretching (aromatic ring) |

| 1350-1150 | C-F | Stretching (trifluoromethyl) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In the mass spectrum of this compound, the molecular ion peak [M]⁺ is expected at m/z 205. Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).[6]

Applications in Drug Development and Medicinal Chemistry

This compound is a versatile building block in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.[7] The strategic positioning of the amino, carboxylic acid, and trifluoromethyl groups allows for diverse chemical modifications to optimize the pharmacological properties of lead compounds.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

The aminobenzoic acid scaffold is a common feature in many kinase inhibitors, where the amino group can be functionalized to interact with the hinge region of the kinase active site, and the carboxylic acid can be converted to an amide to introduce further diversity and modulate solubility and cell permeability. The trifluoromethyl group often enhances the binding affinity and metabolic stability of the inhibitor.[8]

Workflow for the Utilization of this compound in Kinase Inhibitor Synthesis:

Caption: A generalized workflow illustrating the use of this compound in the synthesis of kinase inhibitors.

Example of Application in the Synthesis of Bcr-Abl Kinase Inhibitors

3-Substituted benzamide derivatives have been identified as potent inhibitors of the Bcr-Abl kinase, a key target in the treatment of chronic myeloid leukemia (CML).[7] The synthesis of these inhibitors often involves the amide coupling of a substituted aminopyridine with a benzoic acid derivative. This compound can serve as a crucial starting material for the synthesis of the benzoic acid component, where the amino group can be further functionalized.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is harmful if swallowed.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of reactive functional groups and the influential trifluoromethyl moiety provides a powerful platform for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors. A thorough understanding of its synthesis, purification, and analytical characterization, as outlined in this guide, is essential for its effective and reliable application in the research and development of new medicines.

References

- Eastgate, M. D., et al. (2025). 3-Amino-5-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing Guide.

- PubMed Central. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.

- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Mandal, P. K., & McMurray, J. S. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry, 72(17), 6599–6601.

- The Chemical Synthesis of 3-Amino-5-(trifluoromethyl)benzoic Acid: A Deeper Dive. (2025, October 17). Retrieved from a relevant chemical synthesis blog or resource.

- GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. (n.d.).

- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

- Google Patents. (n.d.). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.

- PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- PubMed. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors.

Sources

- 1. Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

3-Amino-4-(trifluoromethyl)benzoic acid molecular weight

An In-depth Technical Guide to 3-Amino-4-(trifluoromethyl)benzoic Acid for Advanced Research

This guide provides an in-depth technical overview of this compound, a key building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond basic specifications to explore the compound's strategic importance, synthesis, characterization, and safe handling, grounded in established scientific principles.

Strategic Importance in Drug Discovery

This compound is a substituted aromatic carboxylic acid of significant interest in pharmaceutical research and development. Its utility stems from the unique combination of three functional groups on a single benzene ring: an amine, a carboxylic acid, and a trifluoromethyl (CF₃) group. This trifecta makes it a versatile scaffold for constructing complex molecules with desirable pharmacological properties.

The trifluoromethyl group, in particular, is a cornerstone of modern drug design. Its incorporation into a drug candidate can profoundly and beneficially alter its physicochemical and pharmacokinetic profile.[1][2][3] The strong electron-withdrawing nature and high lipophilicity of the CF₃ group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve cell membrane permeability, and increase binding affinity to target proteins.[1][3] As the pharmaceutical industry increasingly focuses on fluorinated compounds to optimize drug candidates, understanding the properties and handling of key intermediates like this compound is paramount.[4]

Physicochemical and Structural Properties

A precise understanding of a compound's properties is the foundation of its effective application. This compound is a white to off-white crystalline powder.[5] Its core identity and physical characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 205.13 g/mol | [6][7] |

| Molecular Formula | C₈H₆F₃NO₂ | [7] |

| CAS Number | 125483-00-3 | [7] |

| Melting Point | 203-205 °C | [] |

| Boiling Point | 325.4 °C (at 760 mmHg) | [] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | [5] |

| Appearance | Off-white to cream powder. | [5][] |

| InChI Key | RVYKHFGOJJKVNB-UHFFFAOYSA-N | [] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved through the reduction of a nitro-substituted precursor. This is a standard, reliable transformation in organic synthesis that provides a high yield of the desired aniline derivative. The causality behind this choice is clear: nitro groups are readily and selectively reduced to amines under catalytic hydrogenation, a clean and efficient process.

The logical workflow for a common synthesis route is illustrated below.

Caption: General workflow for synthesizing this compound.

Detailed Step-by-Step Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 4-(Trifluoromethyl)-3-nitrobenzoic acid. This self-validating procedure relies on the high selectivity of the Palladium on Carbon (Pd/C) catalyst, ensuring that only the nitro group is reduced while the carboxylic acid and trifluoromethyl groups remain intact.

-

Reactor Setup: To a 250 mL flask equipped with a magnetic stir bar, add 4-(Trifluoromethyl)-3-nitrobenzoic acid (e.g., 5.0 g, 1 equivalent).

-

Solvent Addition: Add methanol (e.g., 100 mL) to dissolve the starting material. Stir until a clear solution is formed.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 5-10% by weight of the starting material). The mixture will turn black.

-

Hydrogenation: Seal the flask and purge with nitrogen gas, followed by purging with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 4-12 hours).

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol to ensure complete recovery of the product.

-

Product Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.

-

Drying: Dry the resulting solid under high vacuum to yield the final product, this compound, typically as a light-colored solid. The yield for this type of reaction is generally high.[9]

Analytical Characterization: A Self-Validating Workflow

Confirming the identity, structure, and purity of the final compound is critical. A multi-technique approach ensures a self-validating system where each analysis provides complementary information.

Caption: A multi-technique workflow for analytical characterization.

Protocol 1: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is essential for unambiguous structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Expected ¹H NMR Signals (in DMSO-d₆):

-

Aromatic protons will appear as distinct signals in the aromatic region (~6.5-8.0 ppm). The substitution pattern will lead to specific splitting patterns (doublets, triplets, or multiplets).

-

The amine (-NH₂) protons will appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

The carboxylic acid (-COOH) proton will be a very broad singlet at a downfield chemical shift (>10 ppm).

-

-

Expected ¹⁹F NMR Signals:

-

A sharp singlet corresponding to the -CF₃ group. This is a definitive test for the presence of the trifluoromethyl moiety.[10]

-

-

Expected ¹³C NMR Signals:

-

Signals for the 8 distinct carbon atoms, including the carboxyl carbon, the carbon attached to the CF₃ group (which will show coupling to fluorine), and the aromatic carbons.

-

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

HRMS is used to confirm the elemental composition by providing a highly accurate mass measurement.

-

Ionization Mode: Electrospray Ionization (ESI) is typically used. Positive mode (ESI+) will detect the protonated molecule [M+H]⁺, while negative mode (ESI-) will detect the deprotonated molecule [M-H]⁻.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Analysis: The measured mass-to-charge ratio (m/z) should be compared to the theoretical exact mass of the compound (C₈H₆F₃NO₂). The expected monoisotopic mass is approximately 205.035 Da.[6] An observed mass within 5 ppm of the theoretical value confirms the elemental composition.[10]

Protocol 3: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the compound.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol), often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Detector: A UV detector set to a wavelength where the aromatic compound absorbs strongly (e.g., 254 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.[10]

-

Analysis: A pure sample should result in a single major peak. Purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This compound is classified as an irritant and is harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[5][11]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11][12] Avoid contact with skin and eyes.[5][12] Wash hands thoroughly after handling.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5][12] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11][12]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for medicinal chemists. Its well-defined molecular weight of 205.13 g/mol and versatile structure provide a reliable starting point for synthesizing novel compounds. By understanding its synthesis, applying a robust analytical characterization workflow, and adhering to strict safety protocols, researchers can confidently leverage this valuable building block to advance the frontiers of drug discovery.

References

- This compound - Introduction.ChemBK. [Link]

- 4-Amino-3-(trifluoromethyl)benzoic acid | C8H6F3NO2.

- This compound.Amerigo Scientific. [Link]

- A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.

- Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester.PrepChem.com. [Link]

- The Role of 4-Amino-3-(trifluoromethoxy)benzoic Acid in Drug Discovery.Protheragen. [Link]

- Applications of fluorine-containing amino acids for drug design.

- 3-Fluoro-4-(trifluoromethyl)benzoic acid, 98%.Ottokemi. [Link]

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Amino Acid Analysis.Thieme Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 4-Amino-3-(trifluoromethyl)benzoic acid | C8H6F3NO2 | CID 3254286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 9. 4-Amino-3-(Trifluoromethyl)Benzoic Acid 3-Trifluoromethyl-4-Aminobenzoic Acid CAS#: 400-76-0 [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 3-Amino-4-(trifluoromethyl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-Amino-4-(trifluoromethyl)benzoic acid, a key building block in pharmaceutical and materials science. This document delves into the strategic considerations behind common synthetic routes, offering detailed experimental protocols and mechanistic insights. The guide is intended for researchers, chemists, and professionals in drug development, providing them with the necessary information to effectively synthesize and utilize this versatile compound.

Introduction: The Significance of this compound

This compound is a valuable fluorinated aromatic compound.[1][] The presence of both an amino and a carboxylic acid group on the benzene ring, coupled with a trifluoromethyl substituent, imparts unique electronic and steric properties.[3][4] These features make it an important intermediate in the synthesis of a wide range of biologically active molecules and advanced materials.[3][5] Specifically, the trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity in drug candidates.[4]

This guide will explore the primary synthetic strategies for obtaining this compound, focusing on a common and reliable pathway: the nitration of 4-(trifluoromethyl)benzoic acid followed by the reduction of the resulting nitro intermediate.

Strategic Synthesis Pathway: A Two-Step Approach

A prevalent and logical approach to the synthesis of this compound involves a two-step reaction sequence starting from the commercially available 4-(trifluoromethyl)benzoic acid. This strategy is outlined below:

Diagram of the Core Synthesis Pathway

Caption: A common two-step synthesis of this compound.

Step 1: Electrophilic Nitration of 4-(Trifluoromethyl)benzoic acid

The initial step involves the nitration of the aromatic ring of 4-(trifluoromethyl)benzoic acid. This is a classic electrophilic aromatic substitution reaction.

Causality Behind Experimental Choices:

-

Directing Effects: The trifluoromethyl group (-CF3) is a meta-director and strongly deactivating due to its electron-withdrawing nature. Conversely, the carboxylic acid group (-COOH) is also a meta-director and deactivating. When both are present on the ring, the position of nitration is directed to the carbon atom that is meta to both substituents, which in this case is the 3-position.

-

Reaction Conditions: A mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4) is the standard nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active species in the reaction. The reaction is typically carried out at controlled, often low, temperatures to prevent over-nitration and side reactions.

Experimental Protocol: Synthesis of 3-Nitro-4-(trifluoromethyl)benzoic acid [6]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-(trifluoromethyl)benzoic acid.

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Addition of Nitrating Mixture: Add the nitrating mixture dropwise to the solution of 4-(trifluoromethyl)benzoic acid in sulfuric acid, ensuring the reaction temperature does not exceed 15 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 3-Nitro-4-(trifluoromethyl)benzoic acid, is then collected by vacuum filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Step 2: Reduction of 3-Nitro-4-(trifluoromethyl)benzoic acid

The second step is the reduction of the nitro group of 3-Nitro-4-(trifluoromethyl)benzoic acid to an amino group, yielding the final product.

Causality Behind Experimental Choices:

-

Reducing Agents: A variety of reducing agents can be employed for this transformation.[7]

-

Metal/Acid Systems: A common and cost-effective method is the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid.[7][8] This method is robust and generally provides high yields.

-

Catalytic Hydrogenation: Another widely used method is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2).[7] This method is often cleaner and avoids the use of stoichiometric amounts of metal and acid.

-

Experimental Protocol: Synthesis of this compound via Iron/HCl Reduction [8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Nitro-4-(trifluoromethyl)benzoic acid in a mixture of ethanol and water.

-

Addition of Iron and Acid: Add iron powder and a catalytic amount of concentrated hydrochloric acid to the suspension.

-

Heating: Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.

-

Neutralization and Extraction: Neutralize the filtrate with a base, such as sodium carbonate, until the pH is slightly basic. The product may precipitate out of the solution. Alternatively, the aqueous layer can be extracted with an organic solvent like ethyl acetate.

-

Isolation and Purification: If the product precipitates, it can be collected by filtration. If extracted, the organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be further purified by recrystallization.

Alternative Synthetic Strategies

While the nitration-reduction pathway is common, other synthetic routes have been explored. For instance, some methods may involve the amination of a pre-functionalized benzoic acid derivative.[9] Another approach could start from a different trifluoromethylated precursor, such as 2-chloro-5-nitrobenzotrifluoride, and introduce the carboxylic acid functionality at a later stage.

Diagram of an Alternative Workflow

Caption: A conceptual alternative synthesis pathway for this compound.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C8H6F3NO2 | [1][] |

| Molecular Weight | 205.13 g/mol | [] |

| Melting Point | 203-205 °C | [] |

| Appearance | Off-white to cream powder | [] |

| IUPAC Name | This compound | [] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the amine and carboxylic acid protons. The coupling patterns of the aromatic protons will confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule, including the trifluoromethyl carbon.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-F stretches of the trifluoromethyl group.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the advancement of various fields, particularly in drug discovery. The two-step pathway involving nitration and subsequent reduction of 4-(trifluoromethyl)benzoic acid is a reliable and efficient method. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can successfully synthesize this important building block for their specific applications. This guide provides the foundational knowledge and practical protocols to aid in these synthetic endeavors.

References

- 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central.

- CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate. Google Patents.

- This compound (C8H6F3NO2). PubChem.

- A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. Google Patents.

- (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate.

- 3-((4-(Trifluoromethyl)Phenyl)Amino)Benzoic Acid | C14H10F3NO2. PubChem.

- Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Google Patents.

- 3 4 Trifluoromethoxy anilino carbonyl amino benzoic acid. mzCloud.

- Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI.

- 4-Amino-3-(trifluoromethyl)benzoic acid | C8H6F3NO2. PubChem.

- 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. NIH.

- Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. PrepChem.com.

- CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4. Google Patents.

- EP0295674A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride. Google Patents.

- Electrochemical Reduction of 3-Nitro-Benzoic Acid in DMSO Media. Acta Physico-Chimica Sinica.

- EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds. Google Patents.

- Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC - NIH.

- Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. ePrints Soton.

- Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. Organic Chemistry Portal.

- Reduction of nitro compounds. Wikipedia.

- 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.

- 3-nitro-4-(trifluoromethoxy)benzoic acid (C8H4F3NO5). PubChem.

- Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate. ResearchGate.

- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Google Patents.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Google Patents.

Sources

- 1. PubChemLite - this compound (C8H6F3NO2) [pubchemlite.lcsb.uni.lu]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4 - Google Patents [patents.google.com]

- 9. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Key Fluorinated Building Block: A Technical Guide to 3-Amino-4-(trifluoromethyl)benzoic acid

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 3-Amino-4-(trifluoromethyl)benzoic acid, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. While the seminal publication detailing its initial discovery and synthesis remains elusive in readily accessible literature, this document consolidates available information on its synthesis, properties, and potential applications, offering valuable insights for researchers in the field.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The introduction of fluorine atoms into organic molecules is a well-established strategy in modern drug discovery for modulating a compound's physicochemical and biological properties.[1][2] The trifluoromethyl group (-CF3), in particular, can significantly enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate.[1][2] this compound emerges as a valuable building block, offering a versatile scaffold for the synthesis of novel therapeutic agents and advanced materials. Its structure combines the reactive handles of a carboxylic acid and an amino group with the unique electronic properties of the trifluoromethyl substituent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound, gathered from various chemical suppliers, is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 125483-00-3 | [3][] |

| Molecular Formula | C8H6F3NO2 | [] |

| Molecular Weight | 205.13 g/mol | [][5] |

| Appearance | Off-white to cream powder | [] |

| Melting Point | 203-205 °C | [3][] |

| Boiling Point | 325.4 ± 42.0 °C at 760 mmHg | [] |

| Density | 1.489 ± 0.06 g/cm³ | [] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | |

| Storage | Store at 2-8°C under an inert gas (nitrogen or Argon). | [] |

Proposed Synthesis Pathway

Step 1: Nitration of 4-chlorobenzotrifluoride

The initial step involves the nitration of commercially available 4-chlorobenzotrifluoride. This electrophilic aromatic substitution is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The trifluoromethyl group is a meta-director, and the chlorine atom is an ortho-, para-director. The directing effects of both substituents would favor the introduction of the nitro group at the position ortho to the chlorine and meta to the trifluoromethyl group, yielding 4-chloro-3-nitrobenzotrifluoride.

Step 2: Nucleophilic Aromatic Substitution (Amination)

The resulting 4-chloro-3-nitrobenzotrifluoride can then undergo a nucleophilic aromatic substitution reaction to replace the chlorine atom with an amino group. This is often accomplished by heating the compound with aqueous or anhydrous ammonia under pressure. The presence of the electron-withdrawing nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic attack. A similar amination of 3,4-difluorobenzotrifluoride is described in a US patent.[6]

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group in 3-nitro-4-aminobenzotrifluoride to an amino group to yield the desired this compound. This transformation can be achieved through various standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or by using reducing agents like tin(II) chloride in hydrochloric acid. A patent for the preparation of 3-amino-4-hydroxybenzoic acids describes a similar reduction of a nitro group.[7]

The following diagram, generated using DOT language, illustrates this proposed synthetic workflow.

Caption: Proposed synthesis pathway for this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons would appear as multiplets in the range of 7.0-8.0 ppm. - The amino protons would likely appear as a broad singlet. - The carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | - Aromatic carbons would resonate in the region of 110-150 ppm. - The trifluoromethyl carbon would show a characteristic quartet due to coupling with fluorine atoms. - The carboxylic acid carbonyl carbon would be observed at a downfield chemical shift (>165 ppm). |

| IR Spectroscopy | - N-H stretching vibrations of the primary amine around 3300-3500 cm⁻¹. - O-H stretching of the carboxylic acid as a broad band from 2500-3300 cm⁻¹. - C=O stretching of the carboxylic acid around 1700 cm⁻¹. - C-F stretching vibrations in the region of 1000-1350 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak (M+) would be expected at m/z 205.04. |

Applications in Drug Discovery and Materials Science

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules and functional materials.

Pharmaceutical Applications

The presence of the trifluoromethyl group makes this compound an attractive starting material for the development of new drugs with improved pharmacokinetic profiles.[1][2] The amino and carboxylic acid functionalities provide convenient points for further chemical modification, allowing for its incorporation into larger, more complex molecular architectures. While specific examples of its direct use in marketed drugs are not prominent in the literature, its structural motifs are found in various investigational compounds. For instance, trifluoromethylated anilino-benzoic acid derivatives have been explored as potential therapeutic agents.[8]

The following diagram illustrates the logical relationship of how the structural features of this compound contribute to its utility in drug discovery.

Caption: Utility of this compound in drug discovery.

Materials Science Applications

The rigid aromatic core and the presence of functional groups capable of hydrogen bonding make this compound a potential monomer for the synthesis of high-performance polymers, such as polyamides and polyimides. The trifluoromethyl group can enhance the thermal stability, solubility, and optical properties of these materials.

Conclusion

References

- Supporting Information. (n.d.).

- A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. (n.d.). Google Patents.

- Journal of Medicinal Chemistry Vol. 61 No. 4. (2018). ACS Publications.

- Process for producing 4-amino-3-fluorobenzotrifluoride. (n.d.). Google Patents.

- 3-((4-(Trifluoromethyl)Phenyl)Amino)Benzoic Acid. (n.d.). PubChem.

- W 2011/058576 Al o o. (n.d.). Google Patents.

- 3 4 Trifluoromethoxy anilino carbonyl amino benzoic acid. (n.d.). mzCloud.

- 4-(Trifluoromethyl)benzoic acid. (n.d.). PubChem.

- Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. (2023). National Institutes of Health.

- 3-(Trifluoromethyl)benzoic acid. (n.d.). NIST WebBook.

- 1 H (a) and 13 C (b) NMR spectra of... (n.d.). ResearchGate.

- 3-(Trifluoromethyl)benzoic acid. (n.d.). PubChem.

- The Synthesis of Some Trifluoromethyl Derivatives of p-Aminobenzoic Acid, Sulfanilamide and p,p'-Diamino Diphenyl Sulfone. (1951). Journal of the American Chemical Society.

- Process of preparing 3-trifluoromethyl benzoic acid. (n.d.). Google Patents.

- Trifluoromethylated Benzoic Acids: Key Building Blocks for Specialty Chemicals. (n.d.). INNO PHARMCHEM.

- Journal of Medicinal and Medical Chemistry. (n.d.).

- Journal of Medicinal Chemistry Vol. 67 No. 21. (2024). ACS Publications.

- Preparation of 3-amino-4-hydroxybenzoic acids. (n.d.). European Patent Office.

- The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications.

- (PDF) Crystallographic and Spectroscopic Characterization. (n.d.). Amanote Research.

- Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate. (2015). ResearchGate.

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (n.d.). Google Patents.

- 4-Amino-3-(trifluoromethyl)benzoic acid. (n.d.). PubChem.

- (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. (n.d.). ResearchGate.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). National Institutes of Health.

- Intramolecular charge transfer reaction in 3-amino-4-methyl benzoic acid: A study from condensed phase to jet-cooled molecular beam. (2012). ResearchGate.

- Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (2021). Organic Syntheses.

- infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. 3-((4-(Trifluoromethyl)Phenyl)Amino)Benzoic Acid | C14H10F3NO2 | CID 51346826 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Amino-4-(trifluoromethyl)benzoic Acid

This guide provides an in-depth analysis of the spectroscopic data for 3-Amino-4-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical and materials science research. As experimental spectra for this specific compound are not widely available in public databases, this document presents a detailed interpretation of predicted spectroscopic data, grounded in the analysis of closely related chemical structures and fundamental principles of spectroscopic techniques. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the characterization of this and similar molecules.

Introduction: The Structural Significance of this compound

This compound is an organic compound with the molecular formula C₈H₆F₃NO₂ and a molecular weight of approximately 205.13 g/mol .[1] Its structure, featuring an aminobenzoic acid backbone substituted with a trifluoromethyl group, makes it a valuable building block in the synthesis of a wide range of biologically active molecules and advanced materials. The precise arrangement of the amino, carboxylic acid, and trifluoromethyl groups on the benzene ring dictates its chemical reactivity and physical properties. Accurate spectroscopic characterization is therefore paramount for confirming its identity, purity, and for understanding its behavior in chemical reactions.

This guide will delve into the four primary spectroscopic techniques used for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will present the predicted data, provide a comprehensive interpretation, and outline a detailed experimental protocol for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | H-5 |

| ~7.6-7.7 | d | 1H | H-6 |

| ~7.2-7.3 | s | 1H | H-2 |

| ~5.5-6.0 | br s | 2H | -NH₂ |

| ~12.0-13.0 | br s | 1H | -COOH |

Disclaimer: This is a predicted spectrum based on the analysis of similar compounds. Actual chemical shifts may vary.

Interpretation and Rationale:

-

Aromatic Protons (H-2, H-5, H-6): The electron-withdrawing nature of the carboxylic acid and trifluoromethyl groups deshields the aromatic protons, causing them to appear in the downfield region of the spectrum (typically >7.0 ppm). The proton at the 2-position (H-2) is predicted to be a singlet due to the absence of adjacent protons. The protons at the 5 and 6-positions (H-5 and H-6) are expected to appear as doublets due to coupling with each other.

-

Amino Protons (-NH₂): The protons of the amino group are typically observed as a broad singlet. Their chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

-

Carboxylic Acid Proton (-COOH): The carboxylic acid proton is highly deshielded and appears as a very broad singlet far downfield, often above 10 ppm. Its broadness is a result of rapid chemical exchange with trace amounts of water in the solvent.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168-170 | C=O (Carboxylic Acid) |

| ~145-150 | C-3 |

| ~130-135 | C-1 |

| ~125-130 | C-5 |

| ~120-125 (q) | -CF₃ |

| ~115-120 | C-6 |

| ~110-115 | C-2 |

| ~105-110 (q) | C-4 |

Disclaimer: This is a predicted spectrum based on the analysis of similar compounds. Actual chemical shifts may vary. The signals for carbons attached to or near the trifluoromethyl group will appear as quartets (q) due to C-F coupling.

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears furthest downfield.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the electron-donating amino group (C-3) is expected to be significantly shielded compared to the other aromatic carbons. Conversely, the carbons attached to the electron-withdrawing carboxylic acid (C-1) and trifluoromethyl group (C-4) will be deshielded.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will be split into a quartet due to coupling with the three fluorine atoms. The carbon attached to the trifluoromethyl group (C-4) will also show coupling to the fluorine atoms, though with a smaller coupling constant.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[2][3]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[2]

-

Cap the NMR tube securely.[2]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.[3]

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 2-second relaxation delay, 16-32 scans).

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 45-degree pulse, 2-second relaxation delay, 1024 or more scans).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch | Primary Amine |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1620 | N-H bend | Primary Amine |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~1300 | C-N stretch | Aromatic Amine |

| 1350-1150 | C-F stretch | Trifluoromethyl |

| ~1250 | C-O stretch | Carboxylic Acid |

Disclaimer: This is a predicted spectrum based on the analysis of similar compounds. Actual peak positions may vary.

Interpretation and Rationale:

-

N-H and O-H Stretching Region: The broad absorption between 2500 and 3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[4] Superimposed on this will be the two N-H stretching bands of the primary amine, typically appearing between 3200 and 3400 cm⁻¹.[4]

-

Carbonyl Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid.[4]

-

Aromatic Region: The absorptions around 1600 and 1475 cm⁻¹ are due to C=C stretching vibrations within the aromatic ring. The N-H bending vibration of the primary amine is also expected in this region, around 1620 cm⁻¹.[4]

-